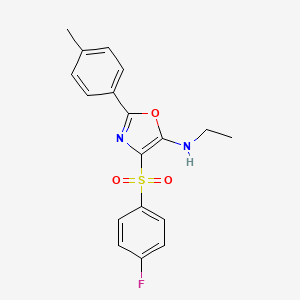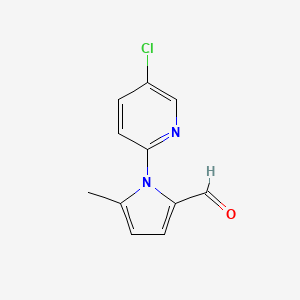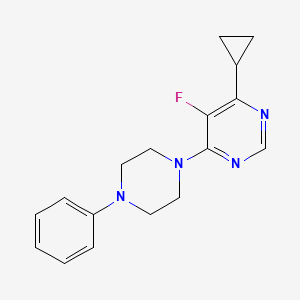
3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one, also known as LY294002, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research as a tool to investigate the role of PI3K in various cellular processes, including cell survival, proliferation, and differentiation.
科学的研究の応用
Synthesis and Structural Studies
The research around 3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one primarily focuses on its synthesis and potential applications in medicinal chemistry. For instance, the work by Rao et al. (2014) explores the synthesis of chromen derivatives through reactions involving 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole, leading to various chromen-3-yl-1,2,4-oxadiazole derivatives upon reacting with different amines such as morpholine (Rao et al., 2014). Similarly, Korotaev et al. (2017) detailed the diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, highlighting the chemical versatility and potential of chromene derivatives in synthesizing complex molecular structures (Korotaev et al., 2017).
Catalytic Applications and Chemical Properties
Further studies illustrate the compound's role in catalytic processes and its chemical properties. Salari et al. (2016) demonstrated the use of choline hydroxide as an efficient catalyst for synthesizing trans-2,3-dihydrofuro[3,2-c]Coumarins, showcasing the compound's utility in organic synthesis (Salari et al., 2016). The versatility of chromen derivatives in synthesizing functionalized dibenzothiophenes was also explored by Rodríguez-Arístegui et al. (2011), who evaluated these compounds as inhibitors of DNA-dependent protein kinase (DNA-PK), suggesting potential therapeutic applications (Rodríguez-Arístegui et al., 2011).
Crystal Structure and Molecular Analysis
Manolov et al. (2012) focused on the crystal structure of a closely related compound, providing insights into the molecular arrangement and interactions within crystalline forms of chromen-2-one derivatives (Manolov et al., 2012). This type of research is crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in various scientific fields.
Biological Activity and Potential Therapeutic Applications
The exploration of chromen derivatives extends into the realm of biological activity and potential therapeutic applications. For instance, the study by Alonzi et al. (2014) on the synthesis and characterization of novel polystyrene-supported catalysts for the Michael addition highlights the medicinal chemistry applications of chromen derivatives, including the synthesis of Warfarin analogues (Alonzi et al., 2014). Such studies underscore the importance of chromen-2-one derivatives in drug discovery and development.
作用機序
Target of Action
The compound “3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one” is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the targets of this compound could potentially be related to these biological activities.
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure. They may interact with various proteins or enzymes in the body, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives can potentially affect various biochemical pathways due to their broad range of biological activities. The specific pathways affected would depend on the compound’s specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary widely depending on their specific chemical structure. Some benzofuran derivatives have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, the effects could potentially include anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of benzofuran derivatives .
特性
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-13-16-6-7-18(24)17(12-23-8-10-26-11-9-23)20(16)27-21(25)19(13)14-2-4-15(22)5-3-14/h2-7,24H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBMTWYWBCNSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2702405.png)
![1-(5-chloro-2-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702406.png)
![N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702407.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702411.png)
![[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2702415.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2702416.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2702417.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702421.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702423.png)
![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
